Y-27632 dihydrochloride

Description

Properties

IUPAC Name |

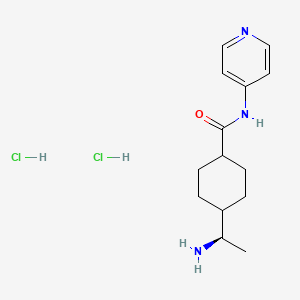

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.2ClH/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H/t10-,11?,12?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDDVXIUIXWAGJ-DDSAHXNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042635 | |

| Record name | Y 27632 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129830-38-2 | |

| Record name | Y 27632 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129830382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Y 27632 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1- carboxamide;hydrate;dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Y-27632 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9828II7F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Y-27632 Dihydrochloride

Y-27632 is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK).[1] This small molecule has become an indispensable tool in cellular biology, stem cell research, and neuroscience for its ability to modulate the actin cytoskeleton, cell adhesion, and apoptosis. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.

Core Mechanism of Action: Selective ROCK Inhibition

Y-27632 exerts its effects by selectively targeting the two isoforms of ROCK: ROCK1 (p160ROCK) and ROCK2. The inhibition is achieved through a competitive binding mechanism with ATP at the kinase's catalytic site.[1][2] This prevents the phosphorylation of downstream ROCK substrates, thereby disrupting the signaling cascade that regulates cellular contractility and cytoskeletal organization.[3]

The Rho/ROCK signaling pathway is a critical regulator of cellular functions. The pathway is typically initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK then phosphorylates several downstream targets, most notably:

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity. This leads to a net increase in the phosphorylation of the Myosin Light Chain (MLC).

-

Myosin Light Chain (MLC): Increased MLC phosphorylation directly promotes the assembly of actin filaments into stress fibers and enhances actomyosin contractility.[3]

By inhibiting ROCK, Y-27632 prevents these phosphorylation events, leading to increased MLCP activity, decreased MLC phosphorylation, and consequently, a reduction in stress fiber formation and cell contractility.[3][4] This mechanism is central to its wide-ranging cellular effects.

Biochemical and Pharmacological Properties

Y-27632 exhibits high selectivity for ROCK kinases over other related kinases, minimizing off-target effects and making it a precise tool for research.[5][6]

Table 1: Quantitative Potency and Selectivity of Y-27632

| Target Kinase | Parameter | Value | Reference |

|---|---|---|---|

| ROCK1 | Ki | 140 - 220 nM | [1][5] |

| ROCK1 | IC50 | ~140 nM | [6][7] |

| ROCK2 | Ki | 300 nM | [1][5][6] |

| Other Kinases (PKC, MLCK, PAK) | Selectivity | >200-fold higher Ki | [5][6] |

| Noradrenergic Contraction (Rat Prostate) | EC50 | 7.8 - 17.8 µM | [8][9] |

| Phenylephrine Contraction (Human Corpus Cavernosum) | EC50 | 2.2 µM |[10] |

Ki (Inhibition constant), IC50 (Half maximal inhibitory concentration), EC50 (Half maximal effective concentration)

Cellular and Physiological Effects

The inhibition of ROCK by Y-27632 triggers a cascade of cellular changes:

-

Cytoskeletal Reorganization: The most prominent effect is the disruption of actin stress fibers and focal adhesions, leading to changes in cell morphology.[2][11] Cells treated with Y-27632 often appear more spread out and less spindle-shaped.[12]

-

Inhibition of Anoikis: In stem cell research, Y-27632 is crucial for preventing dissociation-induced apoptosis, a phenomenon known as anoikis.[1][13] This significantly enhances the survival and cloning efficiency of single human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs) after passaging or cryopreservation.[1][14]

-

Smooth Muscle Relaxation: Y-27632 induces relaxation in various smooth muscle tissues by inhibiting agonist-induced Ca2+ sensitization of the contractile machinery.[4][15] It effectively antagonizes contractions elicited by noradrenaline and other agents in tissues like the corpus cavernosum and prostate.[8][10]

-

Cell Proliferation and Migration: The effects on proliferation and migration are cell-type dependent. In some cells, like human foreskin fibroblasts, Y-27632 can increase proliferation and migration.[16] In contrast, it has been shown to decrease the proliferation of prostatic smooth muscle cells and hepatic stellate cells.[9][17]

-

Neuroprotection: Y-27632 has demonstrated neuroprotective effects by protecting hippocampal neurons from excitotoxicity-induced cell death and modulating neurite growth.[18]

Experimental Protocols

Y-27632 is widely used in cell culture applications, particularly for improving the viability of stem cells after enzymatic dissociation.

4.1 Preparation of Y-27632 Stock Solution

-

Objective: To prepare a concentrated stock solution for easy dilution into cell culture media.

-

Materials:

-

Methodology:

-

To prepare a 10 mM stock solution, dissolve 10 mg of this compound in 3.12 mL of sterile water or PBS.

-

Vortex gently until the powder is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm syringe filter if desired.

-

Aliquot the stock solution into smaller working volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles.[13][19]

-

Store aliquots at -20°C. Stock solutions are stable for up to 6 months.[13]

-

4.2 Protocol for Enhancing hPSC Survival After Single-Cell Passaging

-

Objective: To increase the survival rate of human pluripotent stem cells (hPSCs) following dissociation to single cells for passaging or cell sorting.

-

Methodology:

-

Culture hPSCs to the desired confluency on a suitable matrix (e.g., Matrigel).

-

Aspirate the culture medium and wash the cells once with sterile PBS.

-

Add a single-cell dissociation reagent (e.g., Accutase) and incubate at 37°C until cells detach.

-

Neutralize the dissociation reagent with culture medium. Gently pipette to create a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh hPSC culture medium supplemented with Y-27632 to a final concentration of 10 µM.[13]

-

Plate the cells onto a new matrix-coated culture dish at the desired density.

-

Incubate at 37°C, 5% CO2. The medium containing Y-27632 is typically maintained for the first 24 hours post-plating, after which it is replaced with standard culture medium without the inhibitor.[20]

-

References

- 1. stemcell.com [stemcell.com]

- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of high K+-induced contraction by the ROCKs inhibitor Y-27632 in vascular smooth muscle: possible involvement of ROCKs in a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. molecularbeacon.net [molecularbeacon.net]

- 7. americapeptides.com [americapeptides.com]

- 8. Y-27632, a Rho-kinase inhibitor, inhibits proliferation and adrenergic contraction of prostatic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. auajournals.org [auajournals.org]

- 10. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ser25-protein-kinase-c-19-31.com [ser25-protein-kinase-c-19-31.com]

- 12. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]

- 13. cdn.stemcell.com [cdn.stemcell.com]

- 14. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]

- 15. The effects of the Rho-kinase inhibitor Y-27632 on arachidonic acid-, GTPgammaS-, and phorbol ester-induced Ca2+-sensitization of smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Rho-kinase (ROCK) inhibitor Y-27632 protects against excitotoxicity-induced neuronal death in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bdbiosciences.com [bdbiosciences.com]

- 20. researchgate.net [researchgate.net]

Y-27632 ROCK Inhibitor Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Y-27632 inhibitor and its interaction with the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. This document details the mechanism of action, downstream effects, quantitative data, and relevant experimental protocols for utilizing Y-27632 as a research tool.

Introduction to the ROCK Signaling Pathway

The ROCK signaling pathway is a critical regulator of various cellular processes, primarily revolving around actin cytoskeleton dynamics. This pathway is integral to cell shape, motility, contraction, adhesion, and proliferation.[1] The central effectors of this pathway are two highly homologous serine/threonine kinases, ROCK1 and ROCK2.[2]

The canonical activation of the ROCK pathway begins with the activation of the small GTPase RhoA. RhoA cycles between an inactive GDP-bound state and an active GTP-bound state, a transition often triggered by upstream signals from G protein-coupled receptors (GPCRs) or other cell surface receptors.[3][4] Upon activation, GTP-bound RhoA binds to and activates ROCK kinases.[5]

Activated ROCK, in turn, phosphorylates a multitude of downstream substrates, leading to a cascade of cellular events. Key downstream effectors include:

-

Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases the ATPase activity of myosin II, promoting actin-myosin contractility and the formation of stress fibers.[3]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which leads to the inhibition of myosin light chain phosphatase (MLCP). This inhibition prevents the dephosphorylation of MLC, thereby sustaining cellular contractility.[4]

-

LIM kinases (LIMK1 and LIMK2): ROCK activates LIM kinases through phosphorylation. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.[1]

-

Other Substrates: ROCK also phosphorylates other proteins involved in cytoskeletal organization and cell function, such as adducin and ezrin-radixin-moesin (ERM) family proteins.[3]

Dysregulation of the ROCK signaling pathway has been implicated in numerous pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders, making it a significant target for therapeutic intervention.[4]

Y-27632: A Selective ROCK Inhibitor

Y-27632, with the chemical name (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide, is a potent, cell-permeable, and selective inhibitor of both ROCK1 and ROCK2.[6] It is widely used as a biochemical tool to investigate the roles of the ROCK signaling pathway.[7]

Mechanism of Action

Y-27632 functions as an ATP-competitive inhibitor.[6] It binds to the catalytic kinase domain of ROCK1 and ROCK2, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[6] This inhibition is reversible.[8]

Quantitative Data

The following tables summarize key quantitative data for Y-27632.

| Parameter | ROCK1 | ROCK2 | Reference |

| Ki (Inhibition Constant) | 220 nM | 300 nM | [6] |

| Assay Type | Cell Line/Tissue | IC50/Effective Concentration | Reference |

| Inhibition of EFS-induced contractions | Human corpus cavernosum | IC50: 3.3 ± 0.25 μM | [8] |

| Inhibition of EFS-induced contractions | Rabbit corpus cavernosum | IC50: 2.8 ± 0.2 μM | [8] |

| Relaxation of phenylephrine-induced tone | Human corpus cavernosum | EC50: 2.2 ± 0.25 μM | [8] |

| Relaxation of phenylephrine-induced tone | Rabbit corpus cavernosum | EC50: 0.99 ± 0.3 μM | [8] |

| Inhibition of MLC diphosphorylation | - | IC50: 1.3 ± 1.2 μM (Western Blot) | [4] |

| Inhibition of MLC diphosphorylation | - | IC50: 2.1 ± 0.6 μM (Quantitative Imaging) | [4] |

| Stem Cell Culture (general use) | Human Embryonic Stem Cells (hESCs) | 10 μM | |

| Inhibition of dissociation-induced apoptosis | Salivary Gland Stem Cells | 10 μM | |

| Increased Cloning Efficiency | Murine Prostate Stem/Progenitor Cells | 10 μM |

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the core signaling pathway and a typical experimental workflow for studying Y-27632's effects.

References

- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. stackscientific.nd.edu [stackscientific.nd.edu]

- 4. researchgate.net [researchgate.net]

- 5. hitthepass.com [hitthepass.com]

- 6. stemcell.com [stemcell.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Pharmacological Properties of Y-27632: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-27632, chemically identified as (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride, is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family.[1][2] It is a widely utilized biochemical tool for investigating the ROCK signaling pathway, which is a critical regulator of numerous cellular functions including proliferation, adhesion, migration, and apoptosis.[3][4] Y-27632's ability to modulate these processes has made it an invaluable agent in diverse research fields, most notably in stem cell biology, neuroscience, and cancer research. This guide provides an in-depth overview of the core pharmacological properties of Y-27632, presenting quantitative data, experimental methodologies, and key signaling pathways.

Mechanism of Action

Y-27632 exerts its inhibitory effects by targeting the two known isoforms of ROCK: ROCK1 (p160ROCK) and ROCK2.[1][5] The inhibition is achieved through direct competition with adenosine triphosphate (ATP) for binding to the kinase's catalytic site.[1][2][6] This competitive binding prevents the phosphorylation of ROCK's downstream substrates, thereby disrupting the signaling cascade.

The Rho/ROCK pathway is a central regulator of the actin cytoskeleton. When activated by the small GTPase RhoA, ROCK phosphorylates several key substrates, including Myosin Light Chain (MLC) and LIM kinase (LIMK). This leads to increased actin-myosin contractility and the formation of stress fibers and focal adhesions. By inhibiting ROCK, Y-27632 effectively blocks these downstream events, resulting in the dissolution of stress fibers and a reduction in cellular contractility.[2][7]

Pharmacological Profile: Selectivity and Potency

Y-27632 exhibits high selectivity for ROCK kinases. Its affinity for ROCK1 and ROCK2 is significantly greater than for other related kinases, ensuring targeted inhibition with minimal off-target effects at typical working concentrations.[8][9] This selectivity is crucial for obtaining reproducible and clearly interpretable experimental results.[10]

| Kinase Target | Inhibition Parameter | Value (µM) | Reference(s) |

| ROCK1 (p160ROCK) | Ki | 0.14 - 0.22 | [1] |

| ROCK2 | Ki | 0.3 | [1] |

| Protein Kinase A (PKA) | Ki | 25 | |

| Protein Kinase C (PKC) | Ki | 26 | [9] |

| Myosin Light-Chain Kinase (MLCK) | Ki | > 250 | [9] |

| PRK2 | IC50 | 0.6 |

Key In Vitro Applications and Effects

The inhibition of the ROCK pathway by Y-27632 leads to a wide range of observable cellular effects, making it a versatile tool for in vitro studies.

Stem Cell and Organoid Culture

One of the most prominent applications of Y-27632 is in the culture of human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs). Dissociation of these cells into single cells for passaging or cryopreservation typically induces apoptosis, a phenomenon known as anoikis. Y-27632 effectively prevents this dissociation-induced cell death, thereby significantly enhancing cell survival and cloning efficiency.[1][11][12] It is a critical component in many protocols for hPSC passaging, cryopreservation, and the generation of organoids.[3]

Cell Survival, Proliferation, and Migration

Y-27632's effects on cell proliferation and migration can be cell-type dependent.

-

Survival: It is widely reported to block apoptosis in various cell types upon dissociation, including stem cells, neural precursors, and prostate progenitor cells.[1][11]

-

Proliferation: In some cells, such as human periodontal ligament stem cells (PDLSCs) and corneal endothelial cells, Y-27632 enhances proliferation.[13][14] However, in other cell types like human adipose-derived stem cells, it has shown no significant benefit to expansion.[15]

-

Migration: The compound has been shown to increase migration in hepatic stellate cells and PDLSCs.[13][16] Conversely, in some cancer cell models, ROCK inhibition can decrease invasion and metastasis.[17]

| Application / Effect | Cell Type | Effective Concentration (µM) | Reference(s) |

| Enhanced hESC Survival | Human Embryonic Stem Cells | 10 | [1][12] |

| Inhibition of Smooth Muscle Contraction | Rabbit/Human Corpus Cavernosum | IC50: 2.2 - 3.3 | [18] |

| Abolition of Stress Fibers | Swiss 3T3 Cells | 10 | [2][19] |

| Promotion of Neurite Outgrowth | Primary Motoneurons | 10 | [20] |

| Increased Proliferation | Periodontal Ligament Stem Cells | 10 - 20 | [13] |

| Cytoprotection from Hypoxia | Retinal Müller Cells | 10 | [21] |

| Expansion of Undifferentiated hESCs | Human Embryonic Stem Cells | 5 - 20 | [4] |

Key In Vivo Effects

-

Cardiovascular: Oral administration of Y-27632 has been shown to significantly decrease blood pressure in hypertensive rat models, but not in normotensive ones, suggesting it acts preferentially on vascular beds with high basal tone.[9][18]

-

Neuroprotection: In a mouse model of amyotrophic lateral sclerosis (ALS), treatment with 30 mg/kg of Y-27632 resulted in improved motor function in male mice.[20] It has also been shown to protect hippocampal neurons against cell death in vivo.[20]

-

Wound Healing: Topical application of Y-27632 eye drops increased the number of proliferating cells at the wound edge in a rabbit corneal injury model, promoting healing.[22]

Experimental Protocols

General Protocol for Y-27632 Use in Cell Culture

-

Reconstitution: Prepare a sterile stock solution of Y-27632 dihydrochloride. It is soluble in water (up to 52.9 mg/mL) and DMSO (up to 111.2 mg/mL).[10] For cell culture, sterile-filtered water or PBS is recommended. Prepare a concentrated stock (e.g., 10 mM) for easy dilution.

-

Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C.[10]

-

Working Concentration: The optimal working concentration typically ranges from 5 to 20 µM, but should be determined empirically for each cell type and application.[4][10] A common starting concentration for enhancing stem cell survival is 10 µM.[12]

-

Application: Add the final concentration of Y-27632 to the cell culture medium. For applications like improving survival after single-cell dissociation, the inhibitor is typically added to the medium immediately after plating and maintained for the first 24 hours before being removed.[12]

Experimental Workflow: Assessing Cell Survival Post-Dissociation

The following workflow illustrates a typical experiment to quantify the pro-survival effect of Y-27632 on adherent cells, such as hPSCs, after enzymatic passaging.

Summary of Cellular Effects

The inhibition of ROCK by Y-27632 initiates a cascade of cellular changes. The primary, direct effect is the alteration of the actin cytoskeleton. This fundamental change leads to a variety of secondary and tertiary outcomes that are highly context- and cell-type-dependent, including enhanced survival, modified adhesion dynamics, and altered motility.

Conclusion

Y-27632 is a powerful and selective pharmacological inhibitor of ROCK kinases. Its well-defined mechanism of action, centered on the disruption of the actin cytoskeleton via ATP-competitive inhibition, has led to its widespread adoption in research. Its profound effect on preventing dissociation-induced apoptosis has revolutionized the culture and manipulation of pluripotent stem cells. While its effects on proliferation and migration can vary between cell types, the consistent and potent inhibition of ROCK makes Y-27632 an indispensable tool for dissecting the complexities of Rho/ROCK signaling in both health and disease, and it continues to be explored for its therapeutic potential.

References

- 1. stemcell.com [stemcell.com]

- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Y-27632 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. cy5-5-nhs-ester.com [cy5-5-nhs-ester.com]

- 11. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]

- 12. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]

- 13. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 20. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The ROCK pathway inhibitor Y-27632 mitigates hypoxia and oxidative stress-induced injury to retinal Müller cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The ROCK Inhibitor Y-27632: A Comprehensive Technical Guide

An In-depth Exploration of the Discovery, Mechanism, and Application of a Cornerstone Research Tool

Discovered and developed by Welfide Corporation, Y-27632 is a pyridinyl-thiazole derivative that has become an indispensable tool for researchers investigating the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.[1] This technical guide provides a comprehensive overview of Y-27632, from its initial discovery and detailed mechanism of action to its synthesis, key experimental applications, and emerging therapeutic potential.

Core Properties and Mechanism of Action

Y-27632 is a potent, cell-permeable, and highly selective inhibitor of the ROCK family of serine/threonine kinases. It functions as an ATP-competitive inhibitor, binding to the catalytic site of both ROCK1 (p160ROCK) and ROCK2.[1][2][3] This competitive inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating a wide array of cellular processes including actin cytoskeleton organization, cell adhesion and motility, smooth muscle contraction, and apoptosis.[2][3][4]

Kinase Selectivity Profile

The selectivity of Y-27632 for ROCK kinases over other related kinases is a key attribute that underpins its utility as a research tool. The following table summarizes the inhibitory activity of Y-27632 against a panel of kinases.

| Kinase | Ki (nM) | IC50 (µM) | Reference |

| ROCK1 | 140 - 220 | - | [4][5] |

| ROCK2 | 300 | - | [5] |

| Protein Kinase C (PKC) | - | >25 | [4] |

| cAMP-dependent Protein Kinase (PKA) | - | >25 | [4] |

| Myosin Light Chain Kinase (MLCK) | - | >250 | [4] |

| Citron Kinase | >30x higher than ROCK | - | [3] |

| Protein Kinase N (PKN) | >30x higher than ROCK | - | [3] |

Table 1: Kinase Inhibitory Profile of Y-27632. This table presents the reported Ki and IC50 values of Y-27632 for various kinases, demonstrating its high selectivity for the ROCK family.

Discovery and Development

The seminal discovery of Y-27632 was first reported in a 1997 Nature publication by Uehata and colleagues.[1] Their research identified Y-27632 as a potent inhibitor of the Ca2+ sensitization of smooth muscle, a process mediated by the Rho/ROCK pathway. This discovery opened up new avenues for investigating the physiological and pathological roles of ROCK signaling.

Synthesis

The synthesis of Y-27632 has been described in several publications. A practical and scalable seven-step synthesis starting from commercially available (R)-1-phenylethylamine has been reported, with an overall yield of 45%.[6][7][8][9] This synthesis involves key steps such as N-acylation, Friedel-Crafts acylation, haloform reaction, and catalytic hydrogenation.[8] The development of efficient synthetic routes has been crucial for making Y-27632 widely available for research purposes.

Signaling Pathways and Experimental Workflows

The inhibitory action of Y-27632 on ROCK has profound effects on downstream signaling cascades. A simplified representation of the Rho/ROCK pathway and the point of inhibition by Y-27632 is depicted below.

References

- 1. Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Y-27632: A Technical Guide for Stem Cell Self-Renewal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule Y-27632, a selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a critical tool in stem cell research. Its ability to promote cell survival, particularly after single-cell dissociation, has revolutionized the culture and manipulation of pluripotent and other stem cell types. This technical guide provides an in-depth overview of the core principles and practical applications of Y-27632 in stem cell self-renewal studies. It consolidates key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Challenge of Stem Cell Culture and the Role of Y-27632

Stem cells, particularly human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), are notoriously susceptible to apoptosis following single-cell dissociation, a process often required for passaging, sorting, and clonal selection. This phenomenon, known as anoikis, significantly hinders the efficient expansion and genetic manipulation of these cells. The Rho-ROCK signaling pathway is a central regulator of cytoskeletal dynamics, cell adhesion, and apoptosis.[1] Upon cell dissociation, this pathway becomes hyperactivated, leading to actin-myosin-driven membrane blebbing and eventual cell death.[2][3][4]

Y-27632 addresses this challenge by inhibiting ROCK, thereby preventing the downstream signaling cascade that leads to apoptosis.[1][5] This inhibition promotes cell survival, enhances cloning efficiency, and helps maintain the undifferentiated state of stem cells in culture.[6][7][8]

Mechanism of Action: The Rho-ROCK Signaling Pathway

The primary mechanism of Y-27632 is the competitive inhibition of the ATP-binding site of ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM).[9] In the context of stem cell survival, the key pathway is as follows:

-

Dissociation-Induced Activation: When stem cells are detached from the extracellular matrix and neighboring cells, the small GTPase RhoA is activated.

-

ROCK Activation: Activated RhoA, in turn, activates its downstream effector, ROCK.

-

Cytoskeletal Contraction and Apoptosis: ROCK phosphorylates various substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility, membrane blebbing, and ultimately, apoptosis.

-

Y-27632 Intervention: Y-27632 blocks the kinase activity of ROCK, preventing the phosphorylation of its downstream targets. This leads to the suppression of dissociation-induced apoptosis and promotes cell survival.[2][3]

Beyond its primary role in apoptosis, the inhibition of ROCK by Y-27632 has been shown to influence other signaling pathways that are crucial for stem cell self-renewal and proliferation, such as the ERK and PI3K/Akt pathways.[2][5][10]

Quantitative Data Summary

The following tables summarize the quantitative effects of Y-27632 on various stem cell parameters as reported in the literature. The optimal concentration of Y-27632 is typically around 10 µM for most applications, although dose-dependent effects are observed.

Table 1: Effect of Y-27632 on Stem Cell Viability and Proliferation

| Cell Type | Concentration (µM) | Duration | Effect | Reference |

| hESCs (HES3, BG01V) | 5, 10, 20 | 72 hours | Increased cell proliferation | [6][7] |

| Human PDLSCs | 10, 20 | 48 hours | Significant increase in proliferation (peaked at 20 µM) | [11] |

| Human PDLSCs | 40 | 48 hours | Inhibition of cell proliferation compared to 20 µM | [11] |

| hiPSC-CMs | 5, 10 | 24 hours | Dose-dependent increase in viable cells | [12] |

| hiPSC-CMs | 20 | 24 hours | Decreased viable cells compared to 10 µM | [12] |

| hESCs (post-FACS) | 10 | 24 hours | Up to four-fold improvement in post-sort recovery | [13] |

| Murine Prostate SCs | 10 | Not specified | 8-fold increase in cloning efficiency in colony assay | [2][3] |

| Salivary Gland SCs | 10 | 3 days | Increased spheroid size and viability | [14] |

Table 2: Effect of Y-27632 on Pluripotency Marker Expression

| Cell Type | Concentration (µM) | Duration | Pluripotency Markers | Effect | Reference |

| Human PDLSCs | 10 | 3 and 7 days | c-Myc, Nanog, Klf4, Oct4 | Significantly higher gene expression | [5] |

| hESCs (HES3, BG01V) | 20 | 72 hours | Stemness-related genes | Continued high expression | [6][7] |

| Cynomolgus Monkey ESCs | 10 | 1 day | Nanog, Oct-4 | Maintained expression levels | [8] |

| hESCs (post-FACS) | 10 | 26 passages | hESC-specific markers | Maintained expression | [13][15] |

Table 3: Effect of Y-27632 on Apoptosis

| Cell Type | Concentration (µM) | Condition | Effect | Reference |

| Marmoset iPSCs | Not specified | Single-cell dissociation | Markedly diminished apoptosis | [16] |

| Marmoset iPSCs | Not specified | Not specified | Suppressed expression and activity of caspase 3 | [16] |

| hiPSC-CMs | 10 | Serum starvation and suspension | Reduced apoptosis by suppressing caspase-3 | [12] |

| Human Cardiac SCs | 10 | Doxorubicin treatment | Significantly inhibited Dox-induced increase in cleaved Caspase-3 | [17] |

Experimental Protocols

General Guidelines for Using Y-27632

-

Reconstitution: Y-27632 is typically supplied as a powder and should be reconstituted in sterile water or PBS to create a stock solution (e.g., 10 mM). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

-

Working Concentration: The most commonly used working concentration is 10 µM.[7][8][12][14] However, it is advisable to perform a dose-response curve for your specific cell line and application to determine the optimal concentration.[5][12]

-

Duration of Treatment: For routine passaging of pluripotent stem cells, Y-27632 is typically added to the culture medium for the first 24 hours after dissociation.[7][13] For other applications, such as improving recovery after cryopreservation or FACS, a similar 24-hour treatment is often sufficient.[13][15]

Protocol for Improving hPSC Survival After Single-Cell Passaging

This protocol is adapted from methodologies used for hESCs and hiPSCs.

-

Preparation: Pre-warm complete hPSC culture medium and the dissociation reagent (e.g., Accutase, TrypLE). Prepare culture vessels with the appropriate matrix coating (e.g., Matrigel, Geltrex).

-

Aspiration: Aspirate the spent medium from the hPSC culture vessel.

-

Washing: Wash the cells once with sterile DPBS.

-

Dissociation: Add the dissociation reagent to the vessel and incubate at 37°C until the cells detach.

-

Neutralization and Collection: Add pre-warmed culture medium to neutralize the dissociation reagent and collect the cell suspension in a sterile conical tube.

-

Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 3-5 minutes.

-

Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in fresh culture medium containing 10 µM Y-27632 .

-

Plating: Plate the cells onto the prepared culture vessels at the desired density.

-

Incubation: Incubate the cells at 37°C and 5% CO2.

-

Medium Change: After 24 hours, replace the medium with fresh culture medium without Y-27632.

-

Continued Culture: Continue to culture the cells, changing the medium daily.

Protocol for Assessing Cell Proliferation using CCK-8 Assay

This protocol describes a method to quantify the effect of Y-27632 on the proliferation of human periodontal ligament stem cells (PDLSCs), as described in the literature.[5][11]

-

Cell Seeding: Seed PDLSCs in a 96-well plate at a density of 2 x 10³ cells/well and culture for 24 hours.

-

Treatment: Replace the medium with fresh medium containing different concentrations of Y-27632 (e.g., 0, 5, 10, 20, 40 µM).

-

Incubation: Incubate the cells for 48 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for an additional 2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability relative to the untreated control group.

Beyond Apoptosis Inhibition: Other Roles of Y-27632

While its primary application is in preventing dissociation-induced apoptosis, research suggests that Y-27632 may have other beneficial effects on stem cells:

-

Migration and Chemotaxis: Y-27632 has been shown to promote the migration and wound-healing capabilities of PDLSCs.[1][5]

-

Differentiation: The effect of Y-27632 on differentiation appears to be context-dependent. In PDLSCs, it promoted adipogenic differentiation while inhibiting osteogenic differentiation.[5] In mouse embryonic stem cells, it has been reported to promote neuronal differentiation.[10]

-

Beyond ROCK Inhibition: Some studies suggest that the beneficial effects of Y-27632 on stem cell renewal may not be solely dependent on ROCK inhibition, hinting at as-yet-unidentified mechanisms.[18][19]

Conclusion

Y-27632 is an indispensable tool for the robust culture and manipulation of stem cells. By inhibiting the Rho-ROCK pathway, it effectively overcomes the major hurdle of dissociation-induced apoptosis, thereby enhancing cell survival, cloning efficiency, and the overall feasibility of various stem cell-based applications. This guide provides a foundational understanding and practical protocols for the effective use of Y-27632 in stem cell self-renewal studies. Researchers are encouraged to optimize concentrations and treatment times for their specific cell lines and experimental needs to fully harness the benefits of this potent small molecule.

References

- 1. Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]

- 3. ROCK inhibitor Y-27632 suppresses dissociation-induced apoptosis of murine prostate stem/progenitor cells and increases their cloning efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revealing a core signaling regulatory mechanism for pluripotent stem cell survival and self-renewal by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]

- 10. Rho kinase inhibitor Y-27632 promotes neuronal differentiation in mouse embryonic stem cells via phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stemcell.com [stemcell.com]

- 14. mdpi.com [mdpi.com]

- 15. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]

- 16. ROCK inhibitor Y27632 promotes proliferation and diminishes apoptosis of marmoset induced pluripotent stem cells by suppressing expression and activity of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells | PLOS One [journals.plos.org]

- 18. journals.biologists.com [journals.biologists.com]

- 19. researchgate.net [researchgate.net]

Chemical structure and properties of Y-27632

An In-depth Technical Guide to Y-27632: Chemical Structure, Properties, and Applications

Y-27632 is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated, coiled-coil containing protein kinases (ROCK).[1][2] It is a valuable biochemical tool for studying the ROCK signaling pathways.[3] This guide provides a comprehensive overview of Y-27632, including its chemical properties, mechanism of action, and detailed experimental protocols for its use in research.

Chemical Structure and Properties

Y-27632, with the IUPAC name (1R,4r)-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide, is a synthetic organic compound.[3] The dihydrochloride salt is commonly used in research due to its solubility in aqueous solutions.[1][2]

Table 1: Chemical and Physical Properties of Y-27632 Dihydrochloride

| Property | Value | Reference |

| IUPAC Name | (1R,4r)-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride | [3] |

| Alternative Names | ROCK inhibitor, Y-27632 2HCl | [1][4] |

| CAS Number | 129830-38-2 | [1][2] |

| Chemical Formula | C₁₄H₂₁N₃O · 2HCl | [1][2] |

| Molecular Weight | 320.3 g/mol | [1][2] |

| Purity | ≥ 98% | [1][2] |

| Appearance | White solid | [5] |

| Solubility | Water (≤ 90 mM), PBS (pH 7.2) (≤ 230 mM), DMSO (≤ 90 mM) | [2] |

| Storage | Stable at -20°C as supplied. Stock solutions can be stored at -20°C for up to 3 months. | [2][5] |

Mechanism of Action

Y-27632 is a competitive inhibitor of both ROCK1 and ROCK2 with respect to ATP, binding to their catalytic sites.[1][6][7] This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby interfering with various cellular processes regulated by the Rho/ROCK pathway. The Rho/ROCK pathway is a critical regulator of cell shape, motility, and contraction.

Quantitative Pharmacological Data

Y-27632 exhibits high selectivity for ROCK kinases over other related kinases. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) values demonstrate this specificity.

Table 2: Inhibitory Activity (Ki) of Y-27632 against Various Kinases

| Kinase | Ki (nM) | Reference |

| ROCK1 (p160ROCK) | 140 - 220 | [1][4][8][9] |

| ROCK2 | 300 | [1][8][9] |

| Protein Kinase A (PKA) | 25,000 | [4] |

| Protein Kinase C (PKC) | 26,000 | [4][9] |

| Myosin Light Chain Kinase (MLCK) | > 250,000 | [4][9] |

Table 3: Functional Inhibitory Concentration (IC50) of Y-27632 in Cellular Assays

| Assay | Tissue/Cell Type | IC50 (µM) | Reference |

| Phenylephrine-induced Contraction | Human Corpus Cavernosum | 2.2 ± 0.25 | [10] |

| Phenylephrine-induced Contraction | Rabbit Corpus Cavernosum | 0.99 ± 0.3 | [10] |

| EFS-induced Contractions | Human Corpus Cavernosum | 3.3 ± 0.25 | [10] |

| EFS-induced Contractions | Rabbit Corpus Cavernosum | 2.8 ± 0.2 | [10] |

| Inhibition of Smooth Muscle Contraction | Various Agonists | 0.3 - 1 | [9] |

Experimental Protocols

Y-27632 is widely used in various experimental settings, particularly in stem cell research to enhance cell survival and in studies of cell migration and cytoskeletal dynamics.

Enhancing Survival of Human Pluripotent Stem Cells (hPSCs) During Cryopreservation and Thawing

This protocol describes the use of Y-27632 to improve the survival rate of hPSCs after cryopreservation.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

hPSC culture medium

-

This compound

-

Cryopreservation medium (e.g., 90% KnockOut™ Serum Replacement + 10% DMSO)

-

Cell dissociation reagent (e.g., Accutase)

-

Sterile conical tubes and culture plates

Protocol:

-

Pre-treatment: One hour before dissociation, replace the culture medium with fresh hPSC medium containing 10 µM Y-27632.[11]

-

Cell Dissociation: Aspirate the medium and wash the cells with PBS. Add a cell dissociation reagent and incubate until cells detach.[11]

-

Cell Collection: Neutralize the dissociation reagent with fresh hPSC medium and transfer the cell suspension to a conical tube. Centrifuge to pellet the cells.[11]

-

Cryopreservation: Resuspend the cell pellet in cryopreservation medium at the desired concentration. Aliquot into cryovials and freeze using a controlled-rate freezer or a freezing container.

-

Thawing: Rapidly thaw the cryovial in a 37°C water bath. Transfer the cells to a conical tube containing pre-warmed hPSC medium supplemented with 10 µM Y-27632.[12]

-

Plating: Centrifuge the cells, remove the supernatant, and resuspend the pellet in fresh hPSC medium containing 10 µM Y-27632. Plate the cells onto a prepared culture dish.

-

Post-thaw Culture: Maintain the cells in medium containing Y-27632 for the first 24 hours after thawing to maximize survival.[13] Afterwards, culture the cells in standard hPSC medium.

Wound-Healing (Scratch) Assay for Cell Migration

This protocol details how to perform a wound-healing assay to assess the effect of Y-27632 on cell migration.

Materials:

-

Adherent cells of interest

-

Complete culture medium

-

This compound

-

Sterile p200 pipette tips or a cell scraper

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh culture medium containing the desired concentration of Y-27632 (e.g., 10 µM) to the treatment wells. Add medium with vehicle control to the control wells.

-

Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the scratch at predefined locations.

-

Incubation: Incubate the plate under standard cell culture conditions.

-

Image Acquisition (Time X): Acquire images of the same locations at regular intervals (e.g., 4, 8, 24 hours) to monitor cell migration into the scratch.[14]

-

Analysis: Measure the area of the scratch at each time point to quantify the rate of wound closure.

Applications in Research

Y-27632 has a broad range of applications in biomedical research:

-

Stem Cell Biology: It significantly enhances the survival of dissociated human embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), improving cloning efficiency and recovery from cryopreservation.[1][11]

-

Neuroscience: It is used to study neurite outgrowth, axonal regeneration, and neuronal cell death.[15]

-

Cancer Research: The role of the ROCK pathway in tumor cell invasion and metastasis is investigated using Y-27632.[9]

-

Cardiovascular Research: It is employed to study smooth muscle contraction and its role in hypertension.[9][15]

-

Cell Biology: Y-27632 is a standard tool for investigating the dynamics of the actin cytoskeleton, cell adhesion, and cytokinesis.[6][7]

-

Regenerative Medicine: It is used in protocols for the directed differentiation of stem cells and the formation of organoids.[4][8]

References

- 1. stemcell.com [stemcell.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. Y-27632 - Wikipedia [en.wikipedia.org]

- 4. ROCK Inhibitor this compound | Rho-Kinase Inhibitor | Tocris | Tocris Bioscience [tocris.com]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

Y-27632 in Modulating Cell Adhesion and Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Y-27632, a selective inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK). It details the compound's mechanism of action, its multifaceted effects on cell adhesion and motility, and standardized protocols for key in vitro assays. The information is intended to equip researchers with the foundational knowledge required to effectively utilize Y-27632 as a tool in cellular biology and drug development.

Core Mechanism of Action: Inhibition of the Rho/ROCK Pathway

Y-27632 is a cell-permeable pyridine derivative that acts as a potent and selective inhibitor of the ROCK serine/threonine kinases.[1][2] It competitively targets the ATP-binding site of both ROCK1 and ROCK2 isoforms, thereby preventing the phosphorylation of their downstream substrates.[1][2][3]

The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton.[4][5] The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK.[4][6][7] Activated ROCK, in turn, modulates the cytoskeleton through several key effectors:

-

Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates and activates MLC, and it also phosphorylates and inactivates the myosin-binding subunit of MLC phosphatase (MYPT1). Both actions lead to an increase in phosphorylated MLC, which promotes actomyosin contractility, stress fiber formation, and the generation of intracellular tension.[4][8]

-

LIM Kinase (LIMK) Activation: ROCK phosphorylates and activates LIM kinases (LIMK1/2). Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of F-actin filaments.[4][9]

-

Focal Adhesion Regulation: The contractility generated by the ROCK pathway is crucial for the formation and maturation of focal adhesions, which are integrin-based structures that link the cell's cytoskeleton to the extracellular matrix (ECM).[10][11][12]

By inhibiting ROCK, Y-27632 disrupts these downstream events, leading to a rapid and pronounced reduction in stress fiber formation, disassembly of focal adhesions, and decreased actomyosin contractility.[11][13][14]

Quantitative Data on Y-27632 Activity

The efficacy of Y-27632 is well-characterized, with specific inhibitory constants and effective concentrations varying by assay and cell type.

Table 1: Inhibitory Potency of Y-27632

| Target | Parameter | Value | Reference |

|---|---|---|---|

| ROCK1 | Ki | 220 nM | [1][3] |

| ROCK2 | Ki | 300 nM | [1][3] |

| PRK-2 | IC50 | ~ similar to ROCK | [15] |

| Various Kinases | Selectivity | >200-fold over other kinases |[16] |

Table 2: Effective Concentrations of Y-27632 in Cellular Assays

| Cell Type | Assay | Concentration (µM) | Observed Effect | Reference |

|---|---|---|---|---|

| Human Cardiac Stem Cells | Wound Healing | 10 | Enhanced migration and wound closure. | [17][18] |

| Human Foreskin Fibroblasts | Proliferation/Migration | 1 - 10 | Increased proliferation and migration. | [19] |

| Human Periodontal Ligament Stem Cells (PDLSCs) | Proliferation/Migration | 10 - 20 | Promoted cell proliferation and chemotaxis. | [2] |

| SW620 Colon Cancer Cells | 3D Invasion Assay | 10 | Increased invasion in 3D collagen matrix. | [20] |

| Tca8113 & CAL-27 Tongue Squamous Carcinoma | Migration/Invasion | 10 - 40 | Inhibited migration and invasion. | [21] |

| Human Trabecular Meshwork Cells | Adhesion/Motility | 10 | Promoted adhesion, inhibited contraction, accelerated motility. | [9] |

| Prostate Cancer Cells (WPMY-1 & BPH-1) | Proliferation | 5, 10, 50 | Inhibited cell proliferation in a dose-dependent manner. | [22][23] |

| Human Pluripotent Stem Cells | Post-passaging survival | 5 - 10 | Enhances viability and reduces anoikis. |[16] |

Modulatory Effects on Cell Adhesion and Motility

The influence of Y-27632 on cell adhesion and motility is highly context-dependent, varying with cell type, substrate dimensionality (2D vs. 3D), and the specific biological process being studied.

Effects on Cell Adhesion: Treatment with Y-27632 typically leads to the disassembly of central stress fibers and associated focal adhesions.[11][13] This is due to the reduction in actomyosin-generated tension, which is required for focal adhesion maturation and stability.[14] However, the net effect on cell-substrate adhesion can be contradictory. In some cell types, such as human trabecular meshwork cells and esophageal squamous cell carcinoma cells, Y-27632 has been reported to increase overall cell adhesion.[9][24] This may be due to the promotion of smaller, more numerous nascent adhesions or alterations in integrin clustering.[9][25]

Effects on Cell Motility: The role of Y-27632 in cell motility is also complex.

-

Inhibition of Motility: In many contexts, particularly for mesenchymal-type migration on 2D surfaces, ROCK activity is essential for the retraction of the cell's rear (uropod).[7] By inhibiting the contractility required for this detachment, Y-27632 can impair or halt productive cell migration.[7][12][21]

-

Promotion of Motility: Conversely, in other scenarios, ROCK inhibition can enhance cell migration. This can occur when excessive contractility and overly stable focal adhesions hinder movement. By promoting a more plastic and less adherent phenotype, Y-27632 can increase migratory speed.[17][19] For example, it can enhance the invasion of some cancer cells in 3D matrices by facilitating a switch to a more amoeboid-like mode of migration that is less dependent on strong adhesions.[20][26]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible results. Below are standardized protocols for common assays used to study cell adhesion and motility with Y-27632.

This assay measures collective cell migration into a cell-free gap created in a confluent monolayer.[27][28]

-

Materials:

-

Adherent cell line of interest.

-

Standard cell culture plates (e.g., 12-well or 24-well).

-

Sterile 200 µL pipette tips or a dedicated scratch tool.

-

Complete culture medium, serum-free medium, and PBS.

-

Y-27632 stock solution (e.g., 10 mM in sterile water or DMSO).

-

Phase-contrast microscope with a live-cell imaging chamber.

-

-

Procedure:

-

Cell Seeding: Seed cells into wells at a density that will form a fully confluent monolayer within 24-48 hours.[29]

-

Starvation (Optional): Once confluent, replace the medium with a serum-free or low-serum medium for 2-4 hours to minimize cell proliferation.

-

Wound Creation: Using a 200 µL pipette tip, make a single, straight scratch down the center of the cell monolayer. Create a second scratch perpendicular to the first to create intersections for consistent imaging.[29]

-

Wash: Gently wash the wells twice with PBS to remove dislodged cells and debris.

-

Treatment: Add fresh, low-serum medium containing the desired concentration of Y-27632 (e.g., 10 µM) or the vehicle control to the respective wells.

-

Imaging: Immediately place the plate on the microscope stage. Acquire the first image (T=0). Continue to capture images of the same wound areas at regular intervals (e.g., every 4-6 hours) for 24-48 hours, or until the wound in the control well has closed.[27]

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

-

Calculate the rate of wound closure using the formula: Rate of Closure (%) = [(AreaT=0 - AreaT=x) / AreaT=0] * 100

-

Compare the closure rates between Y-27632-treated and control groups.

-

References

- 1. stemcell.com [stemcell.com]

- 2. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Rho‐associated kinases in tumorigenesis: re‐considering ROCK inhibition for cancer therapy | EMBO Reports [link.springer.com]

- 6. rupress.org [rupress.org]

- 7. Activation of RhoA and ROCK Are Essential for Detachment of Migrating Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential | MDPI [mdpi.com]

- 9. Rho-associated protein kinase inhibitor, Y-27632, induces alterations in adhesion, contraction and motility in cultured human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Y-27632, an inhibitor of rho-associated protein kinase, suppresses tumor cell invasion via regulation of focal adhesion and focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ROCK and PRK-2 Mediate the Inhibitory Effect of Y-27632 on Polyglutamine Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dyngo-4a.com [dyngo-4a.com]

- 17. researchgate.net [researchgate.net]

- 18. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells | PLOS One [journals.plos.org]

- 19. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Effects of ROCK inhibitor, Y-27632, on adhesion and mobility in esophageal squamous cell cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. clyte.tech [clyte.tech]

- 28. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. med.virginia.edu [med.virginia.edu]

Methodological & Application

Y-27632 Dihydrochloride: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-27632 dihydrochloride is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK).[1][2] By targeting the ATP-binding site of ROCK1 and ROCK2, Y-27632 effectively modulates the Rho/ROCK signaling pathway, a central regulator of the actin cytoskeleton, cell adhesion, and contractility.[1][3] This inhibitory action makes Y-27632 an invaluable tool in cell culture, particularly for enhancing the survival and proliferation of various cell types, most notably stem cells.[4][5] It is widely used to prevent apoptosis (anoikis) induced by single-cell dissociation, improve cloning efficiency, and enhance recovery from cryopreservation.[1][6]

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, including RhoA, are key molecular switches that, in their active GTP-bound state, activate downstream effectors such as ROCK. ROCK, in turn, phosphorylates numerous substrates that regulate actin-myosin contractility and stress fiber formation.[7][8] Y-27632 competitively inhibits the kinase activity of ROCK, leading to a reduction in the phosphorylation of its downstream targets.[2][3] This results in the disassembly of stress fibers and a decrease in cellular tension, which is particularly beneficial for preventing cell death when cell-cell and cell-matrix interactions are disrupted.[2]

Quantitative Data Summary

| Parameter | Value | Cell Type/Condition | Reference |

| ROCK1 Ki | 220 nM | In vitro kinase assay | [1] |

| ROCK2 Ki | 300 nM | In vitro kinase assay | [1] |

| ROCK1 IC50 | ~140 nM | In vitro kinase assay | [9] |

| Optimal Concentration | 10 µM | Human Embryonic Stem Cells (hESCs) | [10] |

| Concentration Range | 1 - 100 µM | Retinal Müller Cells (cytoprotection) | [7] |

| Effect on hADSCs | Decreased cell number at 10 µM and 20 µM | Human Adipose-derived Stem Cells | [11] |

| Effect on PDLSCs | Promoted proliferation at 10 µM and 20 µM | Periodontal Ligament Stem Cells | [8] |

Experimental Protocols

Preparation of Y-27632 Stock Solution

A common stock solution concentration is 10 mM.

Materials:

-

This compound powder

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.2

-

Sterile microcentrifuge tubes

Protocol:

-

Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution from 10 mg of powder (MW: 320.3 g/mol ), you would resuspend it in 3.12 mL of sterile water or PBS.[12]

-

Add the sterile water or PBS to the vial containing the powder.

-

Mix thoroughly by vortexing or pipetting until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[12]

-

Store the aliquots at -20°C for up to 12 months.[12] Once thawed, an aliquot can be stored at 2°C to 8°C for up to two weeks.

General Experimental Workflow for Cell Culture Application

The following diagram illustrates a typical workflow for using Y-27632 in a cell culture experiment, such as passaging or thawing of cells.

Protocol for Enhancing Survival of Dissociated Human Pluripotent Stem Cells (hPSCs)

This protocol is designed to improve the survival of hPSCs (including hESCs and hiPSCs) following enzymatic dissociation to single cells.

Materials:

-

hPSC culture medium

-

10 mM Y-27632 stock solution

-

Dissociation reagent (e.g., Accutase)

-

Coated culture vessels (e.g., Matrigel-coated plates)

Protocol:

-

Pre-warm the hPSC culture medium to 37°C.

-

Prepare the final culture medium by supplementing it with Y-27632 to a final concentration of 10 µM. For example, add 1 µL of 10 mM stock solution to 1 mL of culture medium. Use this supplemented medium immediately.

-

Aspirate the old medium from the hPSC culture and wash the cells with PBS.

-

Add the dissociation reagent and incubate at 37°C until the cells detach.

-

Gently pipette to create a single-cell suspension.

-

Neutralize the dissociation reagent with culture medium and centrifuge the cells at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in the pre-warmed culture medium supplemented with 10 µM Y-27632.

-

Plate the cells onto the new coated culture vessel.

-

Incubate at 37°C in a 5% CO2 incubator.

-

The following day, replace the medium with fresh culture medium without Y-27632. Continuous exposure may not be necessary and could have unintended effects in some cell types.[11]

Protocol for Improving Post-Thaw Recovery of Cryopreserved Cells

This protocol enhances the survival of cells, particularly stem cells, after thawing from cryopreservation.

Materials:

-

Cryovial of frozen cells

-

Complete culture medium

-

10 mM Y-27632 stock solution

-

37°C water bath

-

Sterile conical tube

Protocol:

-

Pre-warm the complete culture medium to 37°C.

-

Prepare a thawing medium by supplementing the pre-warmed complete culture medium with Y-27632 to a final concentration of 10 µM.

-

Quickly thaw the cryovial of cells in the 37°C water bath until only a small ice crystal remains.

-

Sterilize the outside of the cryovial with 70% ethanol.

-

Gently transfer the cell suspension from the cryovial into a sterile conical tube.

-

Slowly add 4 mL of the thawing medium (containing 10 µM Y-27632) dropwise to the cell suspension in the conical tube.

-

Rinse the cryovial with an additional 1 mL of thawing medium and add it to the conical tube.

-

Centrifuge the cells at 200 x g for 5 minutes.

-

Aspirate the supernatant and gently resuspend the cell pellet in fresh thawing medium.

-

Plate the cells in a suitable culture vessel and incubate at 37°C in a 5% CO2 incubator.

-

Y-27632 is typically kept in the medium for the first 24 hours post-thaw, after which it should be replaced with fresh medium without the inhibitor.[4]

Concluding Remarks

This compound is a powerful and versatile tool for cell culture applications, significantly improving cell survival and cloning efficiency, especially for sensitive cell types like pluripotent stem cells. Adherence to optimized protocols, including appropriate concentrations and exposure times, is crucial for achieving the desired outcomes while minimizing potential off-target effects. Researchers should always validate the optimal conditions for their specific cell type and experimental setup.

References

- 1. stemcell.com [stemcell.com]

- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]

- 5. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. The ROCK pathway inhibitor Y-27632 mitigates hypoxia and oxidative stress-induced injury to retinal Müller cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-hmdutp.com [5-hmdutp.com]

- 10. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.stemcell.com [cdn.stemcell.com]

Enhancing Post-Cryopreservation Cell Viability with Y-27632: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an indispensable technique for the long-term storage of valuable cell lines. However, the freeze-thaw process can induce significant cellular stress, leading to apoptosis (programmed cell death) and reduced cell viability. The Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632, has emerged as a valuable tool to enhance the survival of various cell types, particularly stem cells, following cryopreservation.[1][2] Y-27632 is a cell-permeable, highly potent, and selective inhibitor of ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM).[1] By inhibiting the ROCK pathway, which is hyperactivated during cell dissociation and cryopreservation, Y-27632 helps to prevent apoptosis and anoikis (detachment-induced apoptosis), thereby significantly improving post-thaw cell recovery and viability.[2]

These application notes provide a comprehensive overview and detailed protocols for the use of Y-27632 to improve cell viability after cryopreservation.

Mechanism of Action: The ROCK Signaling Pathway

The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility. Upon cell dissociation and cryopreservation-induced stress, the RhoA GTPase is activated, which in turn activates its downstream effector, ROCK. Activated ROCK phosphorylates various substrates, leading to increased actomyosin contractility, membrane blebbing, and ultimately, apoptosis. Y-27632 acts by competitively inhibiting the ATP-binding site of ROCK, thereby preventing these downstream events and promoting cell survival.

Caption: The ROCK signaling pathway and the inhibitory action of Y-27632.

Quantitative Data Summary

The following tables summarize the quantitative effects of Y-27632 on cell viability and recovery post-cryopreservation from various studies.

Table 1: Effect of Y-27632 on Post-Thaw Viability of Human Mesenchymal Stem Cells (MSCs)

| Y-27632 Concentration | Viable Adherent Cells (%) |

| 0 µM (Control) | 39.8 ± 0.9 |

| 5 µM | 48.5 ± 1.7 |

| 10 µM | 48.4 ± 1.8 |

| 100 µM | 36.0 ± 0.6 |

Data adapted from a study on human bone marrow-derived MSCs 24 hours post-thaw.[3][4]

Table 2: Effect of Y-27632 on Post-Thaw Recovery of Human Embryonic Stem Cells (hESCs)

| Treatment | Colony Formation Increase | Cell Number Increase |

| 10 µM Y-27632 | > 2-fold | > 7-fold |

Data reflects the addition of Y-27632 to the culture medium for 72 hours after thawing cryopreserved hESCs.[5]

Experimental Protocols

Protocol 1: General Protocol for Cryopreservation of Adherent Cells with Y-27632

This protocol is a general guideline and may require optimization for specific cell types.

Materials:

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Cell dissociation reagent (e.g., TrypLE™ Express, Accutase®)

-

Y-27632 (10 mM stock solution in sterile water or DMSO)[6]

-

Cryopreservation medium (e.g., complete culture medium with 10% DMSO and 10 µM Y-27632)

-

Cryovials

-

Controlled-rate freezing container (e.g., Mr. Frosty™)

-

-80°C freezer

-

Liquid nitrogen storage tank

Procedure:

Caption: Workflow for cryopreserving adherent cells with Y-27632.

-

Cell Culture Preparation: Culture cells to approximately 70-80% confluency. Healthy, actively dividing cells exhibit higher post-thaw viability.

-

Pre-treatment (Optional but Recommended for Sensitive Cells): For particularly sensitive cell lines like human pluripotent stem cells (hPSCs), pre-treating the culture with 10 µM Y-27632 for 1-2 hours before harvesting can improve survival.[7][8]

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add the appropriate volume of cell dissociation reagent to cover the cell surface and incubate according to the manufacturer's instructions until cells detach.

-

Neutralize the dissociation reagent by adding complete culture medium.

-

Gently pipette the cell suspension to create a single-cell suspension.

-

Transfer the cell suspension to a sterile conical tube.

-

-

Cell Counting and Centrifugation:

-

Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).

-

Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 5 minutes to pellet the cells.

-

-

Cryopreservation:

-